(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide
Overview
Description
(E)-N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide is a synthetic organic compound that belongs to the class of carbamoyl derivatives. This compound is characterized by the presence of a chloropyridine moiety, which is often associated with various biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
As a metabolite of acetamiprid, it may share similar targets .
Mode of Action
Acetamiprid, the parent compound, is known to act as a neonicotinoid insecticide .
Biochemical Pathways
A study on the biotransformation of acetamiprid by the white-rot fungus suggests that one of the main metabolic pathways of acetamiprid in rats is the transformation to n-desmethyl-acetamiprid, which is the predominant residue in most animal products .
Pharmacokinetics
An hplc-dad method was developed to detect and quantify acetamiprid and its metabolite im-1-2 in autopsy samples of a fatal intoxication case . This suggests that the compound can be detected in biological samples, which is a crucial aspect of studying its pharmacokinetics .
Result of Action
Given its origin as a metabolite of acetamiprid, it’s plausible that it may have similar effects, such as acting as an insecticide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine and N-methylacetimidamide.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Reaction Steps: The synthesis involves multiple steps, including nucleophilic substitution, carbamoylation, and imidation reactions.
Industrial Production Methods
In an industrial setting, the production of (E)-N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(E)-N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide
- N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylformamide
Uniqueness
(E)-N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide is unique due to its specific structural features, such as the (E)-configuration and the presence of a carbamoyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-[(6-chloropyridin-3-yl)methyl-methylamino]ethylideneurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c1-7(14-10(12)16)15(2)6-8-3-4-9(11)13-5-8/h3-5H,6H2,1-2H3,(H2,12,16)/b14-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBUGOZWWNMPPC-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(=O)N)N(C)CC1=CN=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C(=O)N)/N(C)CC1=CN=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037482 | |
Record name | Acetamiprid metabolite IM-1-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215366-29-3 | |
Record name | Acetamiprid metabolite IM-1-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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